molecular formula C17H25ClN2 B4986349 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B4986349
M. Wt: 292.8 g/mol
InChI Key: OJBURJRELPTSAT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylcyclohexyl group attached to the piperazine ring. It has been studied for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 4-chlorophenylpiperazine with 4-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the piperazine ring and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound has been investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding. It has been studied as a potential ligand for various receptors in the central nervous system.

    Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for the development of new pharmaceutical agents. It has been studied for its potential effects on mood disorders and other neurological conditions.

    Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it a valuable component in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors in the central nervous system, including serotonin and dopamine receptors. This binding can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)piperazine: This compound lacks the 4-methylcyclohexyl group and has different chemical and biological properties.

    1-(4-methylcyclohexyl)piperazine: This compound lacks the 4-chlorophenyl group and has different chemical and biological properties.

    4-chlorophenylpiperazine derivatives: These compounds have various substituents on the piperazine ring and exhibit different chemical and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBURJRELPTSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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